Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate
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Description
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Bioactive Compounds
Ethyl 2-(4-benzyl-5-oxomorpholine-3-carboxamido)acetate is utilized in the synthesis of a range of bioactive compounds. For instance, the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates through rhodium(II) acetate catalyzed O–H and N–H carbene insertion results in versatile building blocks for creating pharmaceutical compounds of interest (Trstenjak, Ilaš, & Kikelj, 2013).
2. Enzymatic Kinetic Resolution
In another application, ethyl 1,4-benzodioxan-2-carboxylate, a derivative, is used as an intermediate in the production of doxazosin mesylate, a drug. The title compound undergoes kinetic resolution to produce S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate via a simple lipase-catalyzed transesterification reaction (Kasture et al., 2005).
3. Synthesis of α-Ketoamide Derivatives
OxymaPure, a derivative, is tested as an additive in the carbodiimide (DIC) approach for synthesizing a novel series of α-ketoamide derivatives. These derivatives are synthesized via ring opening of N-acylisatin, and OxymaPure shows superiority to HOBt/DIC or carbodiimide alone in terms of purity and yield (El‐Faham et al., 2013).
4. Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
This compound participates in reactions that lead to the creation of various derivatives, providing a pool of compounds that can be used in further chemical and pharmaceutical research. The derivatives are synthesized under specific conditions, and their structures are confirmed using elemental analysis and spectroscopic data (Mohamed, 2014; 2021).
Properties
IUPAC Name |
ethyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-23-15(20)8-17-16(21)13-10-22-11-14(19)18(13)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKLIGXQXESQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.